N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride is a synthetic compound characterized by a complex structure that includes a piperidine ring, an ethyl group, and a hydroxyethyl group. This compound is primarily recognized for its potential applications in medicinal chemistry and biological research. Its systematic name reflects its functional groups and structural components, which contribute to its chemical properties and biological activity. The compound is identified by the Chemical Abstracts Service number 1220033-57-7 and has the molecular formula with a molecular weight of 222.75 g/mol .
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride is classified as an amide due to the presence of the amide functional group in its structure. It falls within the broader category of piperidine derivatives, which are often explored for their pharmacological properties. The compound is synthesized through organic chemistry methods involving specific reagents and reaction conditions .
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of N-ethylpiperidine with 2-chloroethanol. This reaction is facilitated by a base such as sodium hydroxide, which promotes nucleophilic substitution. The general reaction pathway can be summarized as follows:
In industrial settings, this synthesis may be scaled up using batch processes that ensure high yield and purity through rigorous quality control measures .
The molecular structure of N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride consists of a piperidine ring substituted with an ethyl group and a hydroxyethyl group attached to the nitrogen atom of the amide functional group. The structural formula can be represented as:
The compound's InChI key is JGAONERSVXDTCV-UHFFFAOYSA-N, indicating its unique chemical identity in databases . The canonical SMILES notation is CCN(CCO)C(=O)C1=NNC2=C1CNCC2.Cl, providing a concise representation of its structure .
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets within biological systems. It can bind to receptors or enzymes, modulating their activity, which may lead to various physiological effects. This interaction is crucial for understanding its potential therapeutic applications in drug development.
Relevant physical data indicate that this compound exhibits characteristics favorable for both laboratory research and potential pharmaceutical applications .
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride has diverse applications across several scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in scientific inquiry and application development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4